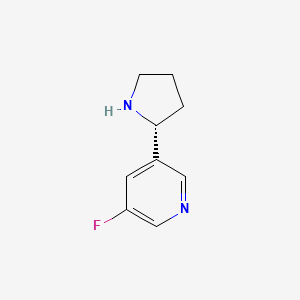

(r)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine

Description

Significance of Fluorinated Heterocycles in Chemical Biology and Organic Synthesis

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. numberanalytics.comnih.gov Heterocyclic moieties are present in approximately 85% of all bioactive compounds. tandfonline.comtandfonline.com The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties. numberanalytics.com

Fluorine's high electronegativity and small atomic size allow it to form strong, stable bonds with carbon. numberanalytics.comtandfonline.com This C-F bond can lead to significant improvements in a molecule's metabolic stability, thereby increasing its half-life in biological systems. tandfonline.comtandfonline.com Furthermore, the presence of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and the binding affinity of a drug to its target receptor. nih.govtandfonline.com Fluorination can also enhance membrane permeability and reduce lipophilicity, which are crucial factors for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govtandfonline.com Consequently, an estimated 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com The combination of a heterocyclic scaffold with fluorine atoms often results in compounds with superior therapeutic potential. nih.gov

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic cleavage. tandfonline.com |

| Binding Affinity | Enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds) with protein targets. mdpi.com |

| Bioavailability | Modulated | Alters pKa of nearby groups, affecting solubility and absorption. nih.gov |

| Lipophilicity | Generally Increased | The C-F bond is lipophilic, which can influence membrane permeability. nih.gov |

The Pyrrolidine (B122466) and Pyridine (B92270) Scaffolds as Privileged Structural Motifs

Both the pyrrolidine and pyridine rings are considered "privileged scaffolds" in drug design. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them recurring motifs in successful therapeutic agents. researchgate.net

The pyridine ring is one of the most extensively used heterocycles in drug design due to its profound effect on pharmacological activity. researchgate.netnih.gov Its unique heteroaromatic nature, water solubility, stability, and ability to form hydrogen bonds make it a versatile component in pharmaceuticals. nih.gov Numerous FDA-approved drugs incorporate the pyridine or dihydropyridine (B1217469) scaffold, including treatments for tuberculosis, HIV/AIDS, cancer, and hypertension. researchgate.netnih.gov

Table 2: Comparison of Pyrrolidine and Pyridine Scaffolds

| Feature | Pyrrolidine | Pyridine |

|---|---|---|

| Aromaticity | Non-aromatic (Saturated) | Aromatic |

| Structure | 5-membered ring | 6-membered ring |

| Geometry | 3D, non-planar | 2D, planar |

| Key Feature in Drug Design | Stereochemistry, 3D shape nih.gov | Hydrogen bonding, electronic properties nih.gov |

| Prevalence | Found in numerous natural alkaloids and FDA-approved drugs. nih.gov | Widely used in broad-spectrum therapeutic agents. researchgate.net |

Enantioselective Synthesis and Chiral Recognition in Chemical Systems

Chirality, or "handedness," is a fundamental property of many organic molecules, including pharmaceuticals. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. researchgate.netresearchgate.net While they have identical physical properties in a non-chiral environment, they often exhibit vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net Therefore, the ability to produce a single, desired enantiomer of a drug is of paramount importance in modern chemistry.

Enantioselective synthesis , also known as asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer over the other. nih.gov Strategies for achieving this include the use of chiral catalysts, biocatalytic methods employing enzymes like amine dehydrogenases, and asymmetric hydrogenation. nih.govresearchgate.net The development of efficient enantioselective methods is a highly sought-after goal in organic chemistry, as nearly half of all approved pharmaceuticals are optically active amines. acs.org

Chiral recognition is the process by which a chiral molecule (the host) selectively interacts with one enantiomer of another chiral molecule (the guest). mdpi.com This discrimination is driven by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and steric hindrance. rsc.org A common conceptual framework for this process is the "three-point interaction model," which posits that at least three points of interaction between the host and guest are necessary for effective enantioselective recognition. researchgate.netchinesechemsoc.org Understanding these recognition mechanisms is crucial for designing effective chiral drugs and developing methods for separating enantiomers. researchgate.net

Contextualizing (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine within Fluorine and Heterocyclic Chemistry

The structure of this compound represents a deliberate combination of the principles discussed above. It is a fluorinated heterocycle that merges the privileged pyridine and pyrrolidine scaffolds with a specific, controlled stereochemistry.

Fluorinated Pyridine Core : The fluorine atom at the 3-position of the pyridine ring is expected to influence the molecule's electronic properties, metabolic stability, and potential for specific interactions with biological targets. nih.gov Its placement is critical and can significantly affect binding affinity and pharmacological profile. mdpi.com

Chiral Pyrrolidine Moiety : The pyrrolidine ring, attached at the 5-position of the pyridine, introduces a crucial stereocenter at its 2-position. The "(R)" configuration dictates the precise three-dimensional arrangement of this part of the molecule.

Synergistic Properties : The combination of these structural elements creates a unique chemical entity. The pyridine ring acts as a key pharmacophoric element, while the chiral pyrrolidine substituent orients the molecule for specific, enantioselective interactions with its biological counterpart. The fluorine atom further refines the molecule's properties to optimize its drug-like characteristics.

The synthesis of this specific enantiomer requires sophisticated methods of asymmetric synthesis to control the stereochemistry of the pyrrolidine ring. nih.gov Its utility in research is primarily as a building block or intermediate for the creation of more complex, biologically active molecules, where each of its structural components plays a defined role in achieving a desired therapeutic effect.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAJHTQUEOFGCL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Chiral Control in R 3 Fluoro 5 Pyrrolidin 2 Yl Pyridine Research

Significance of the (R)-Configuration and Enantiopurity

In the realm of drug development, it is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The specific (R)-configuration of 3-Fluoro-5-(pyrrolidin-2-yl)pyridine is crucial for its intended biological activity. This stereoisomer is often the key component in the development of novel therapeutic agents, and its efficacy is intrinsically linked to its enantiomeric purity. The presence of the (S)-enantiomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, achieving high enantiopurity is a paramount objective in the synthesis of this compound for research and potential therapeutic applications. The pyridine-3-sulfonamide (B1584339) moiety, a related structural feature, is recognized for its strong bioactivity, acting as both a hydrogen bond donor and acceptor, which is often essential for its activity. mdpi.com

The importance of stereoselectivity is a well-recognized principle in clinical pharmacology and the development of chiral drugs. mdpi.com The introduction of a chiral pyrrolidine (B122466) ring can confer selectivity for specific biological targets. For instance, the stereochemistry of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov

Diastereoselective and Enantioselective Approaches to Compound Synthesis

The synthesis of enantiomerically pure (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine necessitates the use of stereoselective synthetic methods. Diastereoselective and enantioselective strategies are employed to control the formation of the desired stereoisomer.

One common approach involves the use of chiral starting materials, such as derivatives of proline, which possess a pre-existing chiral center. nih.gov The synthesis can then proceed through a series of reactions that maintain or transfer this chirality to the final product. For example, (S)-prolinol can serve as a starting compound, and its chirality can be leveraged to produce the desired (R)-configuration in the final pyridine (B92270) derivative through a series of controlled chemical transformations. nih.gov

Alternatively, asymmetric catalysis can be employed to introduce the chiral center with high enantioselectivity. This can involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to direct the reaction towards the formation of the (R)-enantiomer. Rhodium-catalyzed asymmetric reactions, for instance, have been successfully used to synthesize chiral piperidines, a related class of heterocyclic compounds. organic-chemistry.org The 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes is another powerful method for the stereoselective synthesis of pyrrolidines. nih.gov The regio- and stereoselectivity of this reaction are influenced by both the dipole and the dipolarophile. nih.gov

The table below summarizes some synthetic approaches that can be adapted for the stereoselective synthesis of chiral pyrrolidine derivatives.

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials like proline. | Functionalization of a protected (R)-proline derivative to introduce the 3-fluoropyridine (B146971) moiety. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in a reaction forming the pyrrolidine ring or the chiral center. | Rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor. |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring with controlled stereochemistry. | Cycloaddition of a chiral azomethine ylide with a vinylpyridine derivative. |

Conformational Analysis of the Pyrrolidine Ring System (Pseudorotation)

The puckering of the pyrrolidine ring can be described by two pseudorotational parameters: the phase angle (P) and the amplitude of pucker (Φmax). These parameters define the specific conformation of the ring. The presence of substituents on the pyrrolidine ring significantly influences its conformational preferences. For instance, the fluorine atom in this compound can affect the puckering of the ring through stereoelectronic effects. beilstein-journals.org

NMR spectroscopy is a powerful tool for studying the conformational dynamics of the pyrrolidine ring. By analyzing the coupling constants between protons on the ring, it is possible to determine the preferred conformation. researchgate.net Molecular modeling and quantum chemical calculations are also used to investigate the relative energies of different conformers and to understand the factors that govern the ring's puckering. beilstein-journals.orgresearchgate.net The electronegativity and steric bulk of substituents can control the ratio of the two predominant pucker modes, known as Cγ-exo and Cγ-endo. nih.gov

Impact of Stereochemistry on Molecular Recognition in Chemical Systems

The precise stereochemistry of this compound is fundamental to its ability to be recognized by and interact with other molecules, particularly biological macromolecules like proteins and enzymes. Molecular recognition is a highly specific process that depends on the complementary shapes and electronic properties of the interacting molecules.

The (R)-configuration ensures that the substituents on the pyrrolidine ring are oriented in the correct spatial arrangement to fit into a specific binding pocket or active site of a target protein. This "lock and key" or "induced fit" model of molecular recognition highlights the importance of a well-defined three-dimensional structure. Even a subtle change in stereochemistry, such as inverting the chiral center to the (S)-configuration, can drastically alter the molecule's shape and prevent it from binding effectively to its intended target.

The fluorine atom, in addition to influencing the ring's conformation, can also participate in specific non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can further enhance binding affinity and selectivity. beilstein-journals.org The ability of the pyrrolidine scaffold to present substituents in a defined three-dimensional space makes it a valuable tool for exploring pharmacophore space and designing molecules with high target selectivity. nih.gov

The table below outlines the key aspects of how stereochemistry influences molecular recognition.

| Stereochemical Feature | Impact on Molecular Recognition | Example in this compound |

| (R)-Configuration | Determines the absolute spatial arrangement of substituents. | The specific orientation of the 3-fluoropyridyl group is crucial for binding to its biological target. |

| Enantiopurity | Ensures that only the active enantiomer is present, maximizing desired interactions and minimizing off-target effects. | A high enantiomeric excess of the (R)-isomer leads to a more potent and selective biological response. |

| Pyrrolidine Ring Conformation | Influences the overall 3D shape of the molecule and the relative positioning of substituents. | The preferred puckering of the pyrrolidine ring presents the substituents in an optimal geometry for binding. |

| Fluorine Substituent | Can participate in specific non-covalent interactions and influence the electronic properties of the molecule. | The fluorine atom may form hydrogen bonds or engage in dipole-dipole interactions within the binding site. |

Computational and Theoretical Studies on R 3 Fluoro 5 Pyrrolidin 2 Yl Pyridine and Analogues

Quantum Chemical Calculations (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scispace.comresearchgate.net For molecules like (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. researchgate.netresearchgate.net This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles by locating the minimum energy conformer on the potential energy surface. wu.ac.thmdpi.com

The optimization process involves iterative calculations until the forces on each atom are minimized, resulting in a stable, low-energy structure. mdpi.com The theoretical results can then be compared with experimental data, if available, from techniques like X-ray crystallography. For many organic molecules, a high correlation between calculated and experimental values validates the computational model used. researchgate.netnih.gov In the case of analogous compounds, DFT has been shown to accurately predict the geometry, confirming, for example, the non-planar, pseudo-rotational nature of the pyrrolidine (B122466) ring and the planarity of the pyridine (B92270) ring. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical, yet structurally consistent, data based on DFT calculations for analogous compounds.

**4.2. Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.govaimspress.com

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates a molecule is more polarizable and more reactive. nih.gov For analogues of this compound, the HOMO is typically distributed over the electron-rich pyridine ring, while the LUMO may also be located on the aromatic system. researchgate.net The presence of a fluorine atom can influence the orbital energies due to its high electronegativity. From the HOMO and LUMO energies, various quantum chemical parameters describing reactivity can be calculated. nih.gov

Table 2: Calculated Frontier Orbital Energies and Quantum Chemical Parameters This table presents hypothetical data based on trends observed in similar molecules. researchgate.netnih.govaimspress.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govaimspress.com The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different electrostatic potential values. researchgate.net

Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of most positive potential (electron-poor), which are favorable for nucleophilic attack. nih.govresearchgate.net Green and yellow represent regions of intermediate or near-zero potential. For this compound, the MEP map would be expected to show a significant negative potential (red) around the highly electronegative fluorine atom and the nitrogen atom of the pyridine ring. The hydrogen atom on the pyrrolidine's nitrogen would likely be a region of positive potential (blue), indicating its susceptibility to deprotonation. researchgate.net

In a molecule like this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and fluorine atoms (donors) and the antibonding orbitals (acceptors) of the pyridine ring. This analysis can reveal, for instance, the delocalization of electron density from the pyrrolidine ring to the pyridine ring, which influences the molecule's electronic properties. researchgate.net

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis This table presents hypothetical donor-acceptor interactions and their stabilization energies based on NBO analysis of analogous compounds.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov The analysis is based on the electron density and its reduced density gradient (RDG). The results are typically displayed as 3D isosurfaces, which are color-coded to indicate the nature and strength of the interaction. nih.govmdpi.com

Blue isosurfaces represent strong, attractive interactions like hydrogen bonds.

Green isosurfaces indicate weaker, delocalized interactions, such as van der Waals forces.

Red isosurfaces denote strong, repulsive interactions, often found in sterically hindered regions or within rings. nih.gov

For this compound, NCI analysis would likely reveal green van der Waals surfaces around the aromatic and aliphatic rings. A red isosurface might be present within the center of the rings, indicating steric repulsion. nih.gov Intramolecular hydrogen bonding, if present, would appear as a blue disk between the participating atoms.

Solvent Effects on Molecular Properties (IEFPCM models)

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. researchgate.net The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate these solvent effects. researchgate.netgaussian.com In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. gaussian.com

By performing calculations in the gas phase and in various solvents (e.g., water, DMSO, chloroform), it is possible to quantify how properties like the dipole moment, polarizability, and the HOMO-LUMO energy gap change. aimspress.comresearchgate.net Generally, as the polarity of the solvent increases, the HOMO-LUMO energy gap tends to decrease, suggesting increased reactivity in polar environments. researchgate.netaimspress.com The dipole moment also typically increases with solvent polarity due to the stabilization of the charge-separated state. researchgate.net

Table 4: Predicted Solvent Effects on Molecular Properties using IEFPCM This table shows hypothetical data illustrating the expected trends in molecular properties with increasing solvent polarity. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Landscapes

While specific molecular dynamics (MD) simulations and detailed conformational landscape analyses for this compound are not extensively documented in publicly available research, significant insights can be gleaned from computational studies of analogous structures, particularly substituted prolines and piperidines. These studies provide a foundational understanding of the conformational dynamics likely to be at play in this compound, focusing on the pyrrolidine ring pucker and the rotational freedom between the pyrrolidine and pyridine rings.

In the case of this compound, the substitution is at the 2-position of the pyrrolidine ring. The orientation of the pyridine ring relative to the pyrrolidine ring will be a key factor in determining the preferred conformational state. The fluorine atom on the pyridine ring, being an electron-withdrawing group, can also influence the electronic environment and, consequently, the conformational preferences through long-range interactions.

Molecular dynamics simulations on related fluorinated piperidines have demonstrated that the conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net These studies revealed a strong preference for the fluorine atom to occupy an axial position in certain derivatives, a phenomenon that can be rationalized by detailed computational analysis. researchgate.net Although the pyrrolidine ring of this compound is a five-membered ring, similar principles of stereoelectronic control are expected to govern its conformational landscape.

The relative orientation of the pyridine and pyrrolidine rings, defined by the dihedral angle around the C-C bond connecting them, represents another key flexible parameter. The energetic landscape of this rotation will likely feature distinct minima corresponding to specific staggered conformations that minimize steric hindrance between the two rings. The precise nature of these preferred orientations would be influenced by the electronic interactions between the nitrogen lone pair of the pyrrolidine and the aromatic system of the fluorinated pyridine ring.

To provide a more quantitative, albeit inferred, understanding, the following table summarizes key conformational features observed in analogues, which can serve as a proxy for understanding this compound.

| Feature | Observed in Analogues | Expected Influence on this compound |

| Pyrrolidine Ring Pucker | Substituted prolines exhibit both Cγ-endo and Cγ-exo puckers, with the equilibrium influenced by substituents. nih.govnih.gov | The pyrrolidine ring is expected to be dynamic, transitioning between endo and exo puckered states. The bulky pyridine substituent at the 2-position will likely create a steric bias for one pucker over the other. |

| Substituent Orientation | In fluorinated piperidines, a strong axial preference for fluorine has been computationally and experimentally observed. researchgate.net | While not directly applicable to the pyrrolidine ring, this highlights the importance of stereoelectronic effects from the fluorine atom in dictating conformational preferences. |

| Inter-ring Torsion | Nornicotine and its analogues, which also feature a pyridyl-pyrrolidine linkage, show preferred torsional angles to minimize steric clash. | The rotation around the bond connecting the pyridine and pyrrolidine rings will be restricted, leading to a defined set of low-energy conformations. |

It is important to emphasize that while these findings from analogous systems offer valuable insights, dedicated molecular dynamics simulations and computational studies on this compound are necessary to fully elucidate its specific conformational landscape and the dynamic interplay of its structural features. Such studies would provide a more precise understanding of the molecule's three-dimensional structure and flexibility, which are crucial for its biological activity and interactions with target proteins.

Structure Activity Relationship Sar Studies: Chemical Modulations and Their Impact

Positional and Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a crucial component of the pharmacophore, and its substitution pattern significantly impacts binding affinity and functional activity at nAChRs. Studies on analogous compounds have demonstrated that the position of the nitrogen atom within the aromatic ring and the nature of substituents at various positions are key determinants of potency and selectivity.

Alterations to the substitution at the 5-position of the pyridine ring have been shown to modulate binding affinity. Research on a series of 5-substituted 3-(pyrrolidinylmethoxy)pyridine analogs revealed that the introduction of bulky moieties, such as phenyl, substituted phenyl, or heteroaryl groups, can result in high-affinity ligands. nih.gov The binding affinities for these analogs were found to be in the nanomolar range, indicating a tolerance for steric bulk at this position. nih.gov

| Compound/Substituent | Binding Affinity (Ki, nM) |

| Reference Compound | 0.15 |

| Phenyl | 0.065 |

| 4-Fluorophenyl | 0.055 |

| 2-Thienyl | 0.69 |

Data sourced from a study on 5-substituted 3-(pyrrolidinylmethoxy)pyridine analogues. The specific binding affinities for direct analogues of (r)-3-fluoro-5-(pyrrolidin-2-yl)pyridine may vary.

Furthermore, substitutions at other positions on the pyridine ring can also have a profound effect. For instance, in a series of 3-(2-aminoethoxy)pyridine derivatives, substitutions at the 5' and 6'-positions led to a wide range of binding affinities, with a 5'-vinyl-6'-chloro substituted analog exhibiting the highest potency. researchgate.net This highlights the sensitivity of the receptor to the electronic and steric properties of substituents on the pyridine ring.

Modifications to the Pyrrolidine (B122466) Moiety, Including Fluorine Placement

The pyrrolidine moiety is another critical element for the activity of this compound. Modifications to this ring, including the introduction of unsaturation and the strategic placement of fluorine atoms, can significantly influence the compound's pharmacological profile.

Replacing the pyrrolidine ring with a 3,4-dehydroproline moiety in a related series of compounds was explored to potentially improve in vivo binding kinetics. nih.gov This modification introduces conformational constraints that can alter the presentation of the pharmacophoric elements to the receptor.

Linker Chemistry and Conformational Flexibility

The nature of the linkage between the pyridine and pyrrolidine rings plays a significant role in defining the conformational flexibility of the molecule. This flexibility, or lack thereof, dictates the ability of the ligand to adopt the optimal conformation for binding to the nAChR. In many analogous structures, an ether linkage is employed. The length and rigidity of this linker are critical parameters. For example, chain lengthening in a series of 3-(2-aminoethyl)pyridines to aminopropylpyridines was explored to optimize the internitrogen distance, a key factor in nicotinic ligand design. researchgate.net The introduction of an ether bond in other series was also shown to be a successful strategy in designing new α4β2 nicotinic derivatives. nih.gov The precise geometry imposed by the linker ensures the correct spatial orientation of the pyridine and pyrrolidine pharmacophores for effective receptor interaction.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies to explore new chemical space, improve pharmacokinetic properties, and generate novel intellectual property. In the context of this compound analogs, both the pyridine and pyrrolidine moieties have been subjects of such modifications.

The pyridine ring has been successfully replaced with other five- and six-membered heterocycles. For instance, isoxazoles and isothiazoles have been investigated as bioisosteric replacements for the pyridine ring in nicotine, yielding compounds with nanomolar binding affinities. researchgate.net In another study, appropriately substituted benzene (B151609) rings were also suggested as potential bioisosteres for the pyridine ring. researchgate.net

| Pyridine Bioisostere | Binding Affinity (Ki, nM) |

| Dimethylaminoethoxypyridine | 300 |

| Nitrophenyl | 3390 |

| Hydroxyphenyl | 360 |

Data sourced from a study on bioisosteric replacements for nicotinic ligands. The specific binding affinities for direct analogues of this compound may vary. researchgate.net

Similarly, the pyrrolidine ring can be replaced by other cyclic amines. For example, dialkylamino groups have been explored as bioisosteric replacements for the pyrrolidine moiety. researchgate.net Scaffold hopping, a more drastic modification, involves replacing the entire core structure while maintaining the key pharmacophoric features. This approach can lead to the discovery of completely new chemical classes of nAChR ligands with potentially improved properties.

Understanding Pharmacophore Space Exploration through Analog Synthesis

The synthesis of a diverse array of analogs of this compound is fundamental to exploring the pharmacophore space of nAChRs. A widely accepted pharmacophore model for nicotinic agonists includes a cationic nitrogen and a hydrogen bond acceptor. researchgate.net The pyrrolidine nitrogen of this compound serves as the cationic center, which forms a crucial cation-π interaction with a tryptophan residue in the receptor binding site. The pyridine nitrogen typically acts as the hydrogen bond acceptor.

Through the systematic synthesis and biological evaluation of analogs with modifications to the pyridine ring, the pyrrolidine moiety, and the linker, researchers can map the steric and electronic requirements of the receptor's binding pocket. For example, the finding that bulky substituents at the 5-position of the pyridine ring are well-tolerated provides valuable information about the topography of the receptor around this region. nih.gov Similarly, understanding the impact of fluorine substitution on the pyrrolidine ring helps to refine the understanding of the role of basicity and local conformation in ligand recognition. This iterative process of analog synthesis and testing is essential for building more predictive pharmacophore models and ultimately for the rational design of new and improved nAChR ligands.

Applications in Chemical Biology and As Molecular Probes

Compound as a Scaffold for Library Synthesis

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast number of biologically active compounds. nih.gov Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, which is a significant advantage in drug discovery. nih.gov The (r)-3-fluoro-5-(pyrrolidin-2-yl)pyridine scaffold, in particular, offers several strategic advantages for the synthesis of compound libraries.

The pyridine (B92270) and pyrrolidine rings provide multiple points for chemical modification, allowing for the generation of a wide array of derivatives. The fluorine atom on the pyridine ring can influence the compound's electronic properties, basicity (pKa), and metabolic stability, which are critical parameters in drug design. The chiral center at the 2-position of the pyrrolidine ring introduces stereoisomerism, which can be crucial for selective interaction with biological targets. nih.gov

Medicinal chemists have utilized this scaffold to create libraries of compounds for screening against various biological targets. The ability to systematically modify different parts of the molecule allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective compounds. The versatility of the this compound scaffold has been demonstrated in the synthesis of compounds targeting a range of proteins, including kinases, transporters, and enzymes involved in neurotransmission. nih.govnih.govresearchgate.netnih.gov

Exploration as Enzyme Inhibitors or Modulators (in vitro mechanistic studies)

The this compound core has been incorporated into molecules designed to interact with and modulate the activity of various enzymes. In vitro mechanistic studies have been crucial in elucidating the mode of action of these compounds and understanding the structural features required for potent and selective inhibition.

Kinase Interaction Studies

Protein kinases are a major class of enzymes that play a central role in cell signaling and are frequently targeted in drug discovery, particularly in oncology. The pyridine and pyrrolidine moieties of the scaffold can engage in key interactions within the ATP-binding site of kinases. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic pyridine ring can participate in pi-stacking interactions with aromatic amino acid residues.

Derivatives of this compound have been synthesized and evaluated as inhibitors of various tyrosine kinases. These studies have shown that modifications to the pyrrolidine ring and the pyridine core can significantly impact potency and selectivity. For instance, the introduction of specific substituents can enhance binding affinity and lead to the identification of compounds with potent inhibitory activity against cancer-related kinases.

Transporter Interaction Studies (e.g., GlyT1)

Glycine (B1666218) transporter 1 (GlyT1) is a membrane protein that regulates the concentration of the neurotransmitter glycine in the synaptic cleft. Inhibition of GlyT1 is a promising therapeutic strategy for treating schizophrenia and other neurological disorders by enhancing N-methyl-D-aspartate (NMDA) receptor function.

The this compound scaffold has been incorporated into potent and selective GlyT1 inhibitors. nih.gov In these molecules, the pyridine ring often serves as a key interaction point with the transporter, while the pyrrolidine moiety can be modified to optimize properties such as brain penetration and selectivity. In vitro studies using cell-based assays have been instrumental in characterizing the inhibitory activity of these compounds and establishing their mechanism of action. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease. nih.gov

A series of chiral fluorinated pyrrolidine derivatives based on the this compound scaffold have been designed and synthesized as MAO-B inhibitors. nih.gov In vitro biological evaluations revealed that these compounds can be highly potent and selective inhibitors of MAO-B. nih.gov For example, one derivative, compound D5, exhibited an IC50 value of 0.019 μM for MAO-B, which was significantly more potent than the established drug safinamide. nih.gov Molecular docking studies suggest that the enhanced hydrophobic interactions of these fluorinated derivatives contribute to their high affinity for the MAO-B active site. nih.gov

| Compound | MAO-B IC50 (μM) | MAO-A/MAO-B Selectivity Index |

| Compound D5 | 0.019 | 2440 |

| Safinamide | 0.163 | 172 |

Data from in vitro biological evaluations of chiral fluorinated pyrrolidine derivatives. nih.gov

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. Overproduction of NO by the neuronal isoform of NOS (nNOS) has been implicated in neurodegenerative diseases. nih.gov

The 2-aminopyridine (B139424) scaffold, a related structure, has been a key component in the design of potent and isoform-selective nNOS inhibitors. nih.govresearchgate.net While direct studies on this compound itself as a NOS inhibitor are less documented, the principles of designing inhibitors based on the aminopyridine core are relevant. These inhibitors typically feature a basic group that mimics the guanidinium (B1211019) group of the natural substrate, L-arginine. The pyrrolidine ring could be functionalized to interact with specific pockets within the nNOS active site to enhance potency and selectivity over other NOS isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). researchgate.net

Utility as Molecular Tools for Target Validation (non-clinical)

Beyond their potential as therapeutic agents, potent and selective inhibitors derived from the this compound scaffold serve as valuable molecular tools for target validation in non-clinical research. These chemical probes allow researchers to investigate the physiological and pathophysiological roles of specific enzymes and transporters in cellular and animal models.

By selectively inhibiting a target protein, scientists can study the downstream consequences of that inhibition, thereby validating the target's involvement in a particular disease process. For example, a highly selective GlyT1 inhibitor based on this scaffold can be used in preclinical models to confirm that GlyT1 inhibition leads to the desired enhancement of NMDA receptor function and produces antipsychotic-like effects. nih.gov

Similarly, potent and selective MAO-B or nNOS inhibitors derived from this scaffold can be employed to explore the roles of these enzymes in neurodegenerative models. These molecular tools are essential for dissecting complex biological pathways and providing the foundational evidence needed to justify the development of new therapeutic strategies. The versatility and tunability of the this compound core make it an excellent starting point for the design of such high-quality chemical probes. researchgate.net

Ligand Design in Asymmetric Catalysis

The unique structural architecture of this compound, which combines a chiral pyrrolidine ring with an electron-deficient fluorinated pyridine moiety, positions it as a compelling scaffold for the design of novel chiral ligands in asymmetric catalysis. The pyrrolidine nucleus is a well-established "privileged" scaffold in catalysis, forming the backbone of numerous highly successful ligands and organocatalysts. nih.gov Similarly, chiral pyridine-containing ligands have been extensively explored due to their versatile coordination properties with a wide range of transition metals. diva-portal.orgnih.govresearchgate.net The strategic placement of a fluorine atom on the pyridine ring introduces specific electronic properties that can significantly influence the catalytic activity and selectivity of a potential metal complex.

The design of effective chiral ligands often hinges on the modular synthesis of structures where steric and electronic properties can be systematically varied. diva-portal.org The this compound molecule offers distinct points for modification. The secondary amine of the pyrrolidine ring can be functionalized to introduce additional coordinating groups or sterically demanding substituents, thereby creating a bidentate or polydentate ligand environment around a metal center. This approach is fundamental to creating a well-defined chiral pocket that can effectively control the stereochemical outcome of a catalytic reaction. nih.gov

While direct, peer-reviewed studies detailing the application of this compound itself as a ligand were not identified, the principles of ligand design strongly support its potential. Research on analogous structures, such as chiral pyridyl pyrrolidines and pyridyl oxazolines, has shown that the stereochemistry is often dictated by the absolute configuration of the chiral heterocycle originating from the chiral pool. diva-portal.org The fluorine substituent in the target molecule acts as a powerful electron-withdrawing group, which can enhance the π-acceptor properties of the pyridine ring. This modification can lead to more stable metal-ligand complexes and alter the reactivity of the catalytic center, potentially opening new avenues in asymmetric catalysis.

The development of C2-symmetric ligands, a concept that has dominated asymmetric catalysis for decades, could also be explored starting from this scaffold, although it is inherently asymmetric (C1-symmetric). nih.govresearchgate.net However, the trend towards nonsymmetrical ligands has gained significant momentum, as they can offer more nuanced steric and electronic control, sometimes leading to superior enantioselectivities compared to their C2-symmetric counterparts. nih.gov The inherent asymmetry of this compound makes it an ideal candidate for this modern ligand design approach.

Based on established principles, the performance of ligands derived from this compound in a hypothetical asymmetric reaction, such as a palladium-catalyzed allylic alkylation, can be projected. The key parameters influencing the reaction would be the nature of the substituent on the pyrrolidine nitrogen (R group) and the specific metal precursor used.

| Entry | Ligand (R group on Pyrrolidine-N) | Metal Precursor | Projected Yield (%) | Projected Enantiomeric Excess (ee, %) |

| 1 | Diphenylphosphino | [Pd(allyl)Cl]₂ | High | Moderate to High |

| 2 | 2-Methoxy-phenyl | [Pd(allyl)Cl]₂ | Moderate | Low to Moderate |

| 3 | Bulky silyl (B83357) group (e.g., TIPS) | [Pd(allyl)Cl]₂ | High | Moderate |

| 4 | None (as organocatalyst) | - | Varies | Low to High |

This table is a hypothetical projection based on established principles in asymmetric catalysis and ligand design, as direct experimental data for this specific compound was not found in the reviewed literature.

The rationale for these projections is as follows:

Entry 1: A diphenylphosphino group would create a classic P,N-ligand, known to be effective in palladium catalysis. The combination of the soft phosphine (B1218219) and the harder nitrogen donor is expected to provide good reactivity and stereocontrol.

Entry 2: A simple aryl substituent might offer some steric influence, but the lack of a strong secondary coordinating atom would likely result in lower enantioselectivity.

Entry 3: A bulky triisopropylsilyl (TIPS) group would primarily offer steric hindrance, potentially creating a chiral environment that favors one enantiomer, though likely less effectively than a chelating group.

Entry 4: The unmodified compound could potentially act as an organocatalyst, for example, in Michael additions or aldol (B89426) reactions, by forming an enamine or iminium ion intermediate. The effectiveness would heavily depend on the specific reaction. nih.gov

Advanced Derivatives and Analogues Research

Design and Synthesis of Multi-Fluorinated Derivatives

The introduction of additional fluorine atoms into the (r)-3-fluoro-5-(pyrrolidin-2-yl)pyridine scaffold is a key strategy to modulate its physicochemical and pharmacological properties. Fluorine's unique characteristics, such as high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Research in this area focuses on the regioselective introduction of fluorine into both the pyridine (B92270) and pyrrolidine (B122466) rings.

Synthetic strategies for creating multi-fluorinated derivatives often involve the use of specialized fluorinating agents and catalytic systems. For the pyridine ring, methods such as nucleophilic aromatic substitution on activated precursors or diazotization of aminopyridines in the presence of fluoride (B91410) sources can be employed to introduce additional fluorine atoms. researchgate.netgoogle.com The synthesis of di- or tri-fluorinated pyridine derivatives often requires harsh conditions and careful control of regioselectivity. googleapis.com

For the pyrrolidine ring, the synthesis of 3-fluoro- and 3,3-difluoropyrrolidines has been achieved through 1,3-dipolar cycloaddition reactions involving azomethine ylides and fluorinated olefins. researchgate.netnih.gov These methods allow for the construction of the fluorinated pyrrolidine ring with good stereocontrol. The synthesis of gem-difluoro olefins, which are key precursors for some of these cycloaddition reactions, can be achieved through methods like C-H functionalization followed by β-fluoride elimination. nih.gov

The design of multi-fluorinated analogues involves computational studies to predict the impact of fluorination on the molecule's conformation and electronic properties. The strategic placement of fluorine atoms can lead to derivatives with improved metabolic stability and enhanced biological activity.

Table 1: Synthetic Approaches for Multi-Fluorinated Derivatives

| Ring System | Synthetic Method | Key Features |

|---|---|---|

| Pyridine | Nucleophilic Aromatic Substitution | Requires activated pyridine rings. |

| Pyridine | Diazotization of Aminopyridines | Utilizes HF or HF-pyridine solutions. researchgate.net |

| Pyrrolidine | 1,3-Dipolar Cycloaddition | Employs azomethine ylides and fluorinated olefins. nih.gov |

Pyridine and Pyrrolidine Ring Fusion Chemistry (e.g., Pyrrolopyridines)

The fusion of the pyridine and pyrrolidine rings of this compound leads to the formation of pyrrolopyridine structures, a class of compounds with significant biological and chemical interest. researchgate.net These rigid, bicyclic systems can exhibit novel pharmacological profiles and serve as scaffolds in medicinal chemistry.

Several synthetic strategies have been developed for the construction of fused pyridine derivatives. One-pot methods involving consecutive ring-closure, ring-opening, and formal aza-Diels-Alder reactions have been reported for the synthesis of functionalized fused pyridines. nih.govacs.org These methods offer an efficient route to complex heterocyclic systems from simple starting materials.

Another approach involves the ring contraction of pyridines to form pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net Photo-promoted reactions of pyridines with silylborane can yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized. researchgate.netnih.gov This method provides a pathway to rapidly construct complex pyrrolidine-containing structures from readily available pyridines. nih.gov

Multi-component reactions also play a crucial role in the synthesis of fused systems like pyrrolo[3,4-b]pyridin-5-ones. mdpi.com These reactions allow for the rapid assembly of complex molecules from simple building blocks in a single step, often with high atom economy.

The application of these ring fusion strategies to this compound would involve initial functionalization of either the pyridine or pyrrolidine ring to enable the subsequent cyclization and fusion reaction. The resulting pyrrolopyridine analogues would have a more constrained conformation, which could lead to increased selectivity for biological targets.

Exploration of Chiral Pyrrolidine Derivatives in Catalysis and Ligand Development

The chiral pyrrolidine moiety in this compound makes it an attractive candidate for development as an organocatalyst or a chiral ligand in asymmetric synthesis. mdpi.comunibo.it Chiral pyrrolidines are a well-established class of organocatalysts, capable of promoting a wide range of enantioselective transformations. mdpi.com

The development of this compound into a catalyst would likely involve modification of the pyrrolidine nitrogen to introduce a catalytically active group. The fluorine-substituted pyridine ring could act as a non-coordinating, electron-withdrawing group that modulates the catalyst's reactivity and selectivity. The synthesis of such derivatives could be achieved through standard N-functionalization reactions of the pyrrolidine ring.

As a chiral ligand, this compound could coordinate to a metal center through the pyridine nitrogen, with the chiral pyrrolidine group directing the stereochemical outcome of a catalyzed reaction. The electronic properties of the fluorinated pyridine ring would influence the coordination properties of the ligand and the catalytic activity of the resulting metal complex. The stereodivergent synthesis of chiral indolyl-pyrrolidines has been accomplished using catalytic asymmetric [3+2]-cycloaddition reactions, highlighting the potential of pyrrolidine-based ligands in controlling stereochemistry. nih.gov

The exploration of this compound in these applications would contribute to the growing field of asymmetric catalysis and provide new tools for the synthesis of enantiomerically pure compounds.

Integration into Complex Polycyclic Systems

The integration of the this compound scaffold into larger, more complex polycyclic systems is a key area of research aimed at discovering novel compounds with unique three-dimensional structures and biological activities. These complex architectures can be found in a variety of natural products and pharmaceutically active molecules. mdpi.com

One of the primary methods for constructing pyrrolidine-containing polycyclic compounds is through [3+2] cycloaddition reactions. mdpi.com Glycine-based [3+2] cycloaddition, combined with other annulation reactions in a one-pot synthesis, provides a powerful tool for creating complex heterocyclic systems. mdpi.comresearchgate.net This approach allows for the efficient assembly of polycyclic structures with high stereocontrol.

The enamide moiety that can be generated from the pyrrolidine ring can participate in Diels-Alder reactions to construct complex tetracyclic pyrrolidine skeletons. nih.gov This strategy allows for the rapid construction of polycyclic systems from relatively simple starting materials.

Furthermore, intramolecular cyclization approaches, such as the amination of unsaturated carbon-carbon bonds, are powerful methods for constructing pyrrolidine rings within a polycyclic framework. nih.gov By incorporating suitable functional groups into the this compound structure, intramolecular reactions can be designed to forge new rings and build complexity.

The synthesis of these complex polycyclic systems opens up new avenues for drug discovery and the development of novel materials. The unique combination of a fluorinated pyridine and a chiral pyrrolidine within a rigid polycyclic framework could lead to compounds with highly specific biological activities.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-fluoro- and 3,3-difluoropyrrolidines |

| aminopyridines |

| di- or tri-fluorinated pyridine derivatives |

| gem-difluoro olefins |

| pyrrolopyridines |

| 2-azabicyclo[3.1.0]hex-3-ene |

| pyrrolo[3,4-b]pyridin-5-ones |

Future Research Directions for R 3 Fluoro 5 Pyrrolidin 2 Yl Pyridine

Development of Novel and More Efficient Synthetic Pathways

The future synthesis of (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine and its analogues is geared towards enhancing efficiency, stereocontrol, and sustainability. Current synthetic strategies often rely on established methods for constructing pyrrolidine (B122466) rings and functionalizing pyridine (B92270) systems, but significant opportunities for innovation exist. researchgate.netnih.gov

Future research should prioritize the development of catalytic asymmetric methods to install the chiral pyrrolidine ring directly onto the pyridine core, minimizing the need for chiral precursors or resolution steps. nih.gov Exploring transition-metal-catalyzed cross-coupling reactions or 1,3-dipolar cycloadditions with novel chiral ligands could provide more direct and atom-economical routes. researchgate.net Furthermore, the application of flow chemistry and microwave-assisted organic synthesis (MAOS) could offer improved reaction times, yields, and scalability while supporting green chemistry principles. nih.gov

Table 1: Proposed Future Synthetic Strategies

| Strategy | Potential Advantage | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced reliance on chiral pool | Development of novel chiral ligands and catalysts |

| Flow Chemistry | Improved scalability, safety, and process control | Optimization of reaction conditions in continuous flow reactors |

| C-H Activation | Direct functionalization, increased atom economy | Design of regioselective and stereoselective C-H activation protocols |

| Biocatalysis | High stereospecificity, environmentally friendly conditions | Screening and engineering of enzymes (e.g., transaminases) |

Expanding the Scope of Asymmetric Functionalization

Beyond the synthesis of the core structure, future work will focus on the selective functionalization of the this compound scaffold to create a diverse library of analogues for various applications. The pyrrolidine ring and the pyridine nucleus offer multiple sites for modification.

A primary direction will be the late-stage functionalization of the pyridine ring, introducing substituents at positions 2, 4, or 6 to modulate the electronic and steric properties of the molecule. Similarly, derivatization of the pyrrolidine ring at the 3 or 4 positions, or on the nitrogen atom, could significantly influence the molecule's conformation and biological activity. nih.gov Asymmetric organocatalysis, a field where pyrrolidine derivatives are prominent, could provide methods for stereoselective modifications. nih.gov Research into regioselective C-H functionalization, guided by the directing effects of the existing groups, will be crucial for accessing novel chemical space efficiently.

Advanced Spectroscopic and Structural Characterization of Analogues

As novel analogues of this compound are synthesized, their comprehensive characterization will be paramount. While standard techniques like NMR and mass spectrometry are routine, advanced methods will be necessary to unambiguously determine complex structures and stereochemistry. bldpharm.com

Future research will increasingly rely on two-dimensional NMR techniques (e.g., NOESY, ROESY) to elucidate the through-space relationships between atoms and confirm the relative stereochemistry of new derivatives. For definitive structural proof, single-crystal X-ray diffraction will be essential to determine the solid-state conformation and absolute configuration of chiral analogues. researchgate.netmdpi.com Furthermore, the development of robust chiral chromatography methods will be critical for the separation and analysis of enantiomers and diastereomers resulting from synthetic efforts.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of this compound and its derivatives. researchgate.netnih.gov Future research will leverage computational models to gain deeper insights that can guide synthetic and application-focused studies.

DFT calculations can be used to model the transition states of potential synthetic reactions, helping to rationalize observed stereoselectivity and to design more effective catalysts and reaction conditions. mdpi.com These methods can also predict sites of reactivity for electrophilic or nucleophilic attack, guiding strategies for selective functionalization. nih.gov Frontier molecular orbital analysis (HOMO-LUMO) can provide information on the electronic properties and potential reactivity of new analogues. researchgate.netresearchgate.net Molecular dynamics simulations will be valuable for exploring the conformational landscape of the molecule, which is often crucial for its interaction with biological targets.

Table 2: Key Computational Parameters for Future Study

| Parameter | Information Gained | Relevant Technique |

| HOMO-LUMO Energy Gap | Electronic reactivity, kinetic stability | DFT |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack | DFT |

| Transition State Geometries | Reaction mechanisms, origins of selectivity | DFT |

| Conformational Analysis | Stable conformers, flexibility | Molecular Dynamics (MD) Simulations |

Exploration of New Biological Targets and Mechanisms (in vitro, non-clinical)

The pyrrolidine and pyridine scaffolds are prevalent in a wide array of biologically active compounds, suggesting that derivatives of this compound could have significant therapeutic potential. nih.govresearchgate.net Future research in this area will involve the synthesis of focused libraries of analogues for screening against various biological targets in a non-clinical, in vitro setting.

Given the prevalence of these scaffolds in oncology and infectious disease research, initial screening efforts could target kinases, proteases, and other enzymes relevant to these areas. nih.govnih.gov For instance, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a target in cancer and inflammatory disorders. nih.gov Likewise, novel oxazolidinone derivatives containing a fluoropyridine moiety have been investigated as antibacterial agents. nih.gov Should any compounds display promising activity, subsequent studies would focus on elucidating their mechanism of action through target identification and validation assays. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of initial hits. mdpi.com

Applications in Materials Science and Chemical Sensing

The unique structural and electronic features of this compound also suggest potential applications beyond medicine, particularly in materials science and chemical sensing. The pyridine moiety is a well-known component in fluorophores and functional materials. researchgate.netmdpi.com

Future research could explore the incorporation of this chiral scaffold into polymers or metal-organic frameworks (MOFs). The chirality of the molecule could be used to induce specific properties in these materials, such as chiroptical activity or the ability to perform enantioselective separations or catalysis. Additionally, the pyridine nitrogen and pyrrolidine amine can act as Lewis basic sites capable of coordinating with metal ions. This opens the door to developing fluorescent sensors where binding to a specific metal ion modulates the compound's photophysical properties, allowing for sensitive and selective detection. researchgate.net The fluorine substituent can further tune the electronic properties of the aromatic system, potentially enhancing the performance of such sensors.

Q & A

Q. Methodological Guidance :

- ¹⁹F NMR : Resolves fluorination patterns (e.g., 3- vs. 5-position). Compare δ ~-120 ppm (C-F in pyridine) against reference compounds .

- ²D HSQC : Correlates ¹H-¹³C signals to distinguish pyrrolidine ring protons from pyridine protons, addressing misassignments in crowded spectra .

- X-ray crystallography : Definitive for stereochemical confirmation. Use synchrotron sources for high-resolution data on microcrystalline samples .

How can computational modeling predict the interaction of this compound with nicotinic acetylcholine receptors (nAChRs)?

Q. Advanced Research Focus :

- Docking studies : Use AutoDock Vina with α4β2 nAChR structures (PDB: 2QC1). The fluorine atom’s electronegativity may enhance halogen bonding with Thr58 .

- MD simulations : Simulate ligand-receptor dynamics (GROMACS) to assess pyrrolidine ring flexibility and residence time. Compare with (S)-enantiomer to validate stereoselectivity .

What strategies mitigate batch-to-batch variability in biological activity studies of this compound?

Q. Methodological Guidance :

- Quality control : Enforce ≥95% purity (HPLC) and confirm enantiomeric excess (≥99% via chiral GC) .

- Standardized assays : Use HEK293 cells expressing human α7 nAChR for consistent IC₅₀ measurements. Normalize data to positive controls (e.g., PNU-120596) .

- Stability testing : Store lyophilized samples under argon at -80°C to prevent degradation. Monitor via LC-MS for decomposition products .

How does the compound’s logP value affect its blood-brain barrier (BBB) permeability in neuropharmacology models?

Q. Advanced Research Focus :

- logP estimation : Calculate via HPLC-derived retention times (C18 column). Reported logP ~1.8 suggests moderate BBB penetration .

- In silico prediction : Use ADMET predictors (e.g., SwissADME). The pyrrolidine’s basicity (pKa ~9.5) may enhance passive diffusion .

- In vivo validation : Perform PET imaging with ¹⁸F-labeled analogs in rodent models to quantify brain uptake .

What structural analogs of this compound are used to study structure-activity relationships (SAR) in enzyme inhibition?

Q. Comparative Analysis :

| Analog | Structural Variation | Key SAR Insight |

|---|---|---|

| (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine | Br substitution at C3 | Higher affinity for MAO-B (Ki = 12 nM vs. 45 nM for fluoro analog) |

| 3-Fluoro-5-(piperidin-2-yl)pyridine | Piperidine vs. pyrrolidine | Reduced selectivity due to larger ring size (ΔG = -1.2 kcal/mol) |

| 5-(Trifluoromethyl) derivatives | CF₃ at C5 | Enhanced metabolic stability but lower aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.